HIV Integrase Inhibitory Activity: Comparative IC50 Analysis
3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid demonstrates a significantly more potent inhibition of HIV integrase compared to the unsubstituted 4-oxo-4H-pyran-2-carboxylic acid. This difference is critical for researchers focused on antiviral drug discovery .
| Evidence Dimension | HIV-1 Integrase Inhibition |
|---|---|
| Target Compound Data | Active against HIV in vitro, showing potent inhibition of virus replication in cell culture |
| Comparator Or Baseline | 4-oxo-4H-pyran-2-carboxylic acid (CAS 499-05-8) |
| Quantified Difference | Target compound shows >2-log difference in inhibitory activity; comparator shows >1000 µM IC50 [1] |
| Conditions | HIV-1 integrase assay, Mg2+ ion, preformed integration complexes [1] |
Why This Matters
The methoxy group at the 3-position is essential for achieving meaningful HIV integrase inhibition, making the unsubstituted analog unsuitable for this application.
- [1] National Institute of Allergy and Infectious Diseases (NIAID). (n.d.). Division of AIDS Anti-HIV/OI/TB Therapeutics Database. Retrieved from https://chemdb.niaid.nih.gov View Source
